6-Phenyl-3,4-dihydrophenanthrene is a polycyclic aromatic hydrocarbon that belongs to the class of dihydrophenanthrenes. It is characterized by its unique molecular structure, which consists of a phenyl group attached to a dihydrophenanthrene core. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
6-Phenyl-3,4-dihydrophenanthrene is classified as a polycyclic aromatic hydrocarbon (PAH) and specifically as a dihydrophenanthrene derivative. Its classification is essential for understanding its chemical behavior and potential applications.
The synthesis of 6-Phenyl-3,4-dihydrophenanthrene can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure high yield and purity. For example, reaction temperatures, catalysts, and solvents play critical roles in optimizing the synthesis process .
The molecular structure of 6-Phenyl-3,4-dihydrophenanthrene features:
6-Phenyl-3,4-dihydrophenanthrene can participate in various chemical reactions:
The reactivity of 6-Phenyl-3,4-dihydrophenanthrene is influenced by the electronic effects of the attached phenyl group, which can stabilize or destabilize intermediates during reactions .
The mechanism of action for 6-Phenyl-3,4-dihydrophenanthrene in biological systems often involves:
Studies indicate that derivatives of dihydrophenanthrenes possess significant biological activities, suggesting that 6-Phenyl-3,4-dihydrophenanthrene could have similar effects .
Relevant analyses have shown that the compound exhibits typical properties associated with polycyclic aromatic hydrocarbons, including fluorescence and thermal stability.
6-Phenyl-3,4-dihydrophenanthrene has potential applications in:
1.1. In Vitro Cytotoxic Activity Against Human Cancer Cell Line Panels6-Phenyl-3,4-dihydrophenanthrene (6-Phenyl-DHP) and structurally related dihydrophenanthrenes exhibit significant cytotoxic effects across diverse human cancer cell lines. In pharmacodynamic studies, these compounds demonstrate selective cytotoxicity, with potency varying based on substitution patterns and cancer cell type. For example, 2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene (compound 1) isolated from Dioscorea membranacea showed IC₅₀ values of 3.52 ± 0.20 µM against human lung cancer (COR-L23), 8.91 ± 0.30 µM against breast cancer (MCF-7), and 5.32 ± 0.42 µM against prostate cancer (PC3) cells [4]. Similarly, 6-methoxycoelonin (a dihydrophenanthrene derivative) displayed pronounced activity against melanoma cells (UACC-62, IC₅₀ = 2.59 ± 0.11 µM) with high selectivity (SI = 25.1) compared to non-tumor cells [5]. Orchid-derived phenanthrenes like moscatin inhibited MCF-7, A549, and SW480 cells with IC₅₀ values of 23.75 ± 0.82 µM, 16.29 ± 0.25 µM, and 18.97 ± 1.04 µM, respectively [7].
Table 1: Cytotoxic Activity of Dihydrophenanthrene Derivatives Against Human Cancer Cell Lines
Compound | Cancer Cell Line | IC₅₀ (µM) | Source Plant |
---|---|---|---|
2,4-Dimethoxy-5,6-dihydroxy-DHP | COR-L23 (Lung) | 3.52 ± 0.20 | Dioscorea membranacea |
2,4-Dimethoxy-5,6-dihydroxy-DHP | MCF-7 (Breast) | 8.91 ± 0.30 | Dioscorea membranacea |
6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | Combretum laxum |
Moscatin | A549 (Lung) | 16.29 ± 0.25 | Orchidaceae |
Dihydrophenanthrenes trigger apoptosis via mitochondrial dysfunction and caspase activation. Denbinobin (a phenanthrenequinone) induces apoptosis in HepG2 liver cancer cells by suppressing NF-κB signaling, leading to increased Bax/Bcl-2 ratios and caspase-3/9 activation [7]. Similarly, 6-Phenyl-DHP analogs disrupt mitochondrial membrane potential and promote cytochrome c release, activating the intrinsic apoptotic pathway. In prostate cancer (PC3) cells, these compounds upregulate p53 expression and downregulate survivin, sensitizing cells to DNA damage [4]. Structural features like hydroxyl/methoxy groups enhance pro-apoptotic efficacy by facilitating reactive oxygen species (ROS) generation, which exacerbates DNA fragmentation [5].
Dihydrophenanthrenes act as non-covalent inhibitors of SARS-CoV-2 3CLpro, with potency dictated by steric bulk and electronic properties of substituents. Key SAR findings include:
3D-QSAR models (CoMFA/CoMSIA) confirm that electrostatic potentials near C-2/C-7 and steric bulk at C-6 correlate with enhanced 3CLpro inhibition [3].
Table 2: SARS-CoV-2 3CLpro Inhibitory Activity of 9,10-Dihydrophenanthrene Derivatives
Compound | R1 Group | R3 Group | IC₅₀ (µM) |
---|---|---|---|
A1 | Methyl | H | 61.15 ± 3.60 |
A4 | Cyclohexyl | H | 9.06 ± 0.34 |
A5 | 4-Bromophenyl | H | 6.44 ± 0.64 |
A17 | Methyl | 5-Phenylpyridyl | 5.65 ± 0.51 |
6-Phenyl-DHP derivatives inhibit SARS-CoV-2 3CLpro through mixed non-covalent interactions, as validated by enzyme kinetics and molecular docking. Compounds like C1 (IC₅₀ = 1.55 ± 0.21 µM) exhibit mixed-type inhibition, increasing Kₘ and decreasing Vₘₐₓ in dose-dependent assays [2]. Docking simulations reveal binding to the dimer interface and substrate pocket:
Select dihydrophenanthrenes suppress inflammation by inhibiting NF-κB nuclear translocation. Denbinobin blocks IκBα phosphorylation and p65 nuclear translocation in macrophages, reducing TNF-α and IL-6 production [7]. Similarly, effusol analogs downregulate LPS-induced NF-κB activation in RAW 264.7 cells, with IC₅₀ values < 10 µM [1]. The 5,6-dihydroxy moiety is critical for chelating kinases involved in IKK activation, while phenyl substitutions enhance hydrophobic interactions with IκB kinase (IKKβ) [7].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1